molecular formula C20H27N5O4S B6564106 4-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 946242-96-2

4-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B6564106
CAS No.: 946242-96-2
M. Wt: 433.5 g/mol
InChI Key: LKEQPHXPWVBGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.17837553 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 4-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine are likely to be specific enzymes or receptors involved in cellular signaling pathways. Given the structure, it may interact with kinases or other regulatory proteins that play crucial roles in cell proliferation and survival .

Mode of Action

This compound likely binds to its target proteins through its piperazine and pyrimidine moieties, which can form hydrogen bonds and hydrophobic interactions. The binding may inhibit the activity of these proteins, leading to a disruption in their normal signaling functions. This inhibition can result in the suppression of downstream signaling pathways that are essential for cell growth and division .

Biochemical Pathways

The affected biochemical pathways could include those involved in cell cycle regulation and apoptosis. By inhibiting key signaling proteins, the compound may induce cell cycle arrest and promote programmed cell death. This can be particularly useful in targeting cancer cells, which rely on these pathways for uncontrolled growth .

Pharmacokinetics

The pharmacokinetics of this compound would involve its absorption, distribution, metabolism, and excretion (ADME). Given its molecular structure, it may have moderate to high oral bioavailability. The methoxybenzenesulfonyl group could enhance its solubility and stability, while the piperazine ring might facilitate its passage through cellular membranes. Metabolism could involve hepatic enzymes, leading to various metabolites that are eventually excreted via the kidneys .

Result of Action

At the molecular level, the compound’s action results in the inhibition of target protein functions, leading to a cascade of cellular events. These events include the arrest of the cell cycle, induction of apoptosis, and inhibition of angiogenesis. At the cellular level, this translates to reduced cell proliferation and increased cell death, which can be beneficial in treating diseases like cancer .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, a slightly acidic environment might enhance its solubility, while extreme temperatures could lead to its degradation. Additionally, interactions with other drugs or biomolecules could either potentiate or inhibit its action .

Would you like more detailed information on any specific aspect of this compound’s mechanism of action?

: Synthesis, antimicrobial activity, and molecular modeling of novel 4-methoxybenzenesulfonyl derivatives

Properties

IUPAC Name

4-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-16-15-19(23-11-13-29-14-12-23)22-20(21-16)24-7-9-25(10-8-24)30(26,27)18-5-3-17(28-2)4-6-18/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEQPHXPWVBGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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